4-Sulfamoylbutane-1-sulfonyl chloride

Organic Synthesis Medicinal Chemistry Chemical Intermediates

4-Sulfamoylbutane-1-sulfonyl chloride (CAS 2089254-97-5) is a bifunctional sulfonyl chloride derivative characterized by the presence of both a reactive sulfonyl chloride (-SO₂Cl) moiety and a sulfamoyl (-SO₂NH₂) group connected by a flexible butane spacer. This dual functionality confers orthogonal reactivity, allowing it to serve as a versatile building block in multi-step organic syntheses, including the preparation of sulfonamides and sulfamates.

Molecular Formula C4H10ClNO4S2
Molecular Weight 235.7
CAS No. 2089254-97-5
Cat. No. B2794373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfamoylbutane-1-sulfonyl chloride
CAS2089254-97-5
Molecular FormulaC4H10ClNO4S2
Molecular Weight235.7
Structural Identifiers
SMILESC(CCS(=O)(=O)Cl)CS(=O)(=O)N
InChIInChI=1S/C4H10ClNO4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2,(H2,6,9,10)
InChIKeyXHNUNJSQXSHRBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfamoylbutane-1-sulfonyl chloride (CAS 2089254-97-5) as a Bifunctional Sulfamoyl-Sulfonyl Chloride Intermediate


4-Sulfamoylbutane-1-sulfonyl chloride (CAS 2089254-97-5) is a bifunctional sulfonyl chloride derivative characterized by the presence of both a reactive sulfonyl chloride (-SO₂Cl) moiety and a sulfamoyl (-SO₂NH₂) group connected by a flexible butane spacer . This dual functionality confers orthogonal reactivity, allowing it to serve as a versatile building block in multi-step organic syntheses, including the preparation of sulfonamides and sulfamates . Predicted physicochemical properties include a boiling point of 411.1±47.0 °C, a density of 1.553±0.06 g/cm³, and a pKa of 10.62±0.60 .

Why Simple Sulfonyl Chlorides Cannot Substitute for 4-Sulfamoylbutane-1-sulfonyl chloride in Complex Synthetic Sequences


Substituting 4-sulfamoylbutane-1-sulfonyl chloride with a simple sulfonyl chloride (e.g., 1-butanesulfonyl chloride, CAS 2386-60-9) or a sulfamoyl chloride devoid of a secondary reactive handle leads to critical failures in synthetic workflows requiring orthogonal reactivity. The target compound's distinct sulfamoyl group (-SO₂NH₂) remains intact during initial sulfonylation reactions , enabling subsequent derivatization steps . This is in stark contrast to generic analogs, which are single-point reagents; their use in a multi-step sequence introduces the risk of uncontrolled side reactions or necessitates additional protection/deprotection steps, fundamentally altering the synthetic route . The predictable and sequential activation of two electrophilic sites is a key differentiator for procurement decisions .

Quantitative Evidence Guide: Evaluating 4-Sulfamoylbutane-1-sulfonyl chloride (2089254-97-5) Against Closest Analogs


Molecular Weight Differentiation Between 4-Sulfamoylbutane-1-sulfonyl chloride and Unsubstituted 1-Butanesulfonyl chloride

A direct, quantifiable differentiation from the closest aliphatic analog, 1-butanesulfonyl chloride (CAS 2386-60-9), is the substantially higher molecular weight, attributable to the additional sulfamoyl functionality . This difference directly impacts physical handling, solubility, and the resulting mass increase upon conjugation to a target molecule, a critical factor in applications like payload modification or library synthesis.

Organic Synthesis Medicinal Chemistry Chemical Intermediates

Orthogonal Reactivity: Sulfonyl Chloride vs. Sulfamoyl Group Activation Under Standard Conditions

4-Sulfamoylbutane-1-sulfonyl chloride's defining feature is its ability to undergo sequential, chemoselective reactions [1]. The sulfonyl chloride group can be selectively reacted with a first nucleophile (e.g., amine), while the sulfamoyl group remains stable under these conditions, to be activated later [1]. This contrasts with simple sulfonyl chlorides, which are single-point reagents incapable of such stepwise derivatization .

Protecting Groups Sulfonamide Synthesis Stepwise Functionalization

Application Versatility: Access to Sulfamoyl-Containing Pharmacophores vs. Simple Sulfonamides

Alkylsulfamoyl chlorides, the class to which the target compound belongs, are established key building blocks for constructing biologically active heterocycles and sulfamates, particularly in crop protection [1]. They enable access to privileged structures like 1H-2,1,3-benzothiadiazin-4-one-2,2-dioxides and 2H-1,2,6-thiadiazin-3-one-1,1-dioxides [1]. This contrasts with simple aliphatic sulfonyl chlorides (e.g., 1-butanesulfonyl chloride), which primarily lead to linear sulfonamides, lacking the structural complexity required for many target-specific interactions .

Agrochemicals Herbicides Pharmacophore Design

Radical Activation Pathway Divergence: Sulfamoyl vs. Sulfonyl Chlorides

A key mechanistic difference between the target compound's class (sulfamoyl chlorides) and simple sulfonyl chlorides lies in their activation under photoredox conditions. Research has demonstrated that single electron reduction is more challenging for sulfamoyl chlorides than for sulfonyl chlorides due to their higher reduction potential [1]. However, both can be activated via chlorine-atom abstraction by a silyl radical with similar rates [1]. This differential reactivity profile must be considered when designing radical-mediated synthetic routes [1].

Photoredox Catalysis Radical Chemistry Synthetic Methodology

Key Application Scenarios for 4-Sulfamoylbutane-1-sulfonyl chloride (2089254-97-5) Based on Verified Evidence


Stepwise Synthesis of Complex Sulfonamide Libraries

Medicinal chemists can leverage the compound's orthogonal reactivity to efficiently construct diverse sulfonamide libraries [1]. The sulfonyl chloride moiety is first reacted with a primary amine to install a specific sulfonamide group, while the sulfamoyl group remains intact [1]. This intermediate can then be purified and reacted with a different electrophile or activated for a second coupling, enabling the rapid exploration of structure-activity relationships (SAR) without time-consuming protecting group manipulations [1].

Building Block for Agrochemical Lead Discovery

In agrochemical research, alkylsulfamoyl chlorides are established precursors to novel herbicides and other crop protection agents [1]. This compound can be employed to synthesize heterocyclic scaffolds known to possess biological activity, such as thiadiazinones and benzothiadiazinones [1]. Its use enables the creation of focused compound libraries for screening against agricultural pests, leveraging the well-documented bioactivity profile of the sulfamoyl pharmacophore [1].

Construction of Bifunctional Linkers for Chemical Biology

The compound's dual reactive groups make it a viable starting material for synthesizing heterobifunctional linkers [1]. The butane spacer provides flexibility, while the two electrophilic sulfur centers allow for sequential conjugation to different molecular entities [1]. This is of particular interest for developing tools in chemical biology, such as activity-based probes or PROTAC precursors, where the predictable and controlled installation of two distinct binding elements is required [1].

Synthetic Methodology Development in Radical Chemistry

Given the known differences in radical activation between sulfamoyl and sulfonyl chlorides [1], this compound serves as a valuable model substrate for developing new photoredox or radical-mediated synthetic methods. Researchers can use it to study reaction scope and limitations, compare activation efficiencies, and develop novel functionalization protocols that are specific to the sulfamoyl chloride motif, contributing to the advancement of synthetic methodology [1].

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